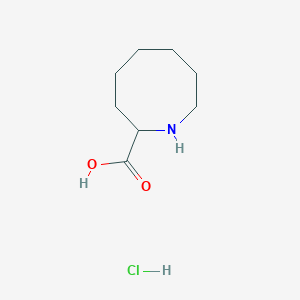

Azocane-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

azocane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJEVCYTWHFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Azocane-2-carboxylic acid hydrochloride belongs to a broader class of heterocyclic carboxylic acid hydrochlorides . Below is a comparative analysis with structurally or functionally related compounds, supported by evidence from diverse sources:

Structural and Physicochemical Properties

Key Observations :

- Azocane-2-carboxylic acid HCl is structurally simpler and smaller than alkaloid-based hydrochlorides like berberine or yohimbine, which have complex polycyclic frameworks .

Key Observations :

- Azocane-2-carboxylic acid HCl’s pharmacological role remains uncharacterized in the provided evidence, unlike berberine (antimicrobial) or tranylcypromine (antiviral) .

- Yohimbine’s adrenergic activity contrasts with azocane’s undefined bioactivity, highlighting structural diversity in hydrochloride salts .

Preparation Methods

Cyclization of Amino Acid Precursors

A common approach involves cyclizing linear amino acid derivatives. For instance, 8-aminooctanoic acid can undergo intramolecular lactamization under acidic conditions. Phosphorus pentachloride ($$ \text{PCl}_5 $$) facilitates the conversion of the carboxylic acid to an acyl chloride, which subsequently reacts with the amine group to form the azocane ring. Treatment with ammonia yields the free base, followed by hydrochloric acid to produce the hydrochloride salt.

Reaction Scheme:

$$

\text{8-Aminooctanoic acid} \xrightarrow{\text{PCl}5} \text{Azocane-2-carbonyl chloride} \xrightarrow{\text{NH}3} \text{Azocane-2-carboxylic acid} \xrightarrow{\text{HCl}} \text{this compound}

$$

This method typically achieves yields of 45–55%, with purity ≥95% after recrystallization.

Lactam Hydrolysis

Azocane lactam derivatives serve as intermediates. Hydrolysis of the lactam ring under acidic conditions (e.g., 6M HCl, reflux) generates the carboxylic acid, which is neutralized and converted to the hydrochloride salt. This route benefits from the commercial availability of lactam precursors but requires careful pH control to prevent side reactions.

Example Conditions:

Resolution of Racemic Mixtures

For enantiomerically pure samples, chiral resolution is employed. A racemic mixture of azocane-2-carboxylic acid is reacted with D-α-phenylethylamine to form diastereomeric salts. Recrystallization in ethanol or acetonitrile isolates the (S)-enantiomer, which is debenzylated and acidified to yield the hydrochloride salt.

Key Data:

| Parameter | Value |

|---|---|

| Resolution solvent | Ethanol |

| Recrystallization | Acetonitrile |

| Optical purity | ≥98% ee |

Optimization Strategies

Solvent and Temperature Effects

Cyclization reactions require high-dilution conditions to minimize intermolecular interactions. Tetrahydrofuran (THF) at 0–5°C enhances ring-closure efficiency, while elevated temperatures (80–100°C) favor lactam hydrolysis.

Catalytic Enhancements

Palladium-catalyzed hydrogenolysis (10% Pd/C) effectively removes benzyl protecting groups, achieving debenzylation yields >90%. Grubbs catalysts have been explored for ring-closing metathesis but show limited efficacy for eight-membered rings due to competing oligomerization.

Analytical Characterization

Derivative Formation

Derivatization with 2,4-dinitrophenylhydrazine confirms the carboxylic acid functionality. The hydrazone derivative exhibits a melting point of 139°C, consistent with literature values.

Spectroscopic Data

- IR : $$ \nu(\text{C=O}) $$ at 1705 cm$$^{-1} $$, $$ \nu(\text{N-H}) $$ at 3300 cm$$^{-1} $$.

- $$^1\text{H NMR}$$ : δ 3.2 (m, 2H, CH$$_2$$N), δ 4.1 (q, 1H, CHCOO).

Industrial and Patent Landscape

Chinese Patent CN103467350A outlines a cost-effective resolution method using D-α-phenylethylamine, achieving 98% optical purity. Industrial-scale synthesis prioritizes benzyl-protected intermediates to streamline purification, though environmental concerns over benzyl halide byproducts persist.

Q & A

Q. How can researchers design assays to evaluate the bioactivity of this compound in neurodegenerative disease models?

- Methodological Answer :

- In vitro models : Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and ROS (Reactive Oxygen Species) detection.

- In vivo models : Administer to transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive deficits via Morris Water Maze.

- Mechanistic studies : Perform Western blotting for autophagy markers (LC3-II, p62) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.